N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 2-methoxybenzamide moiety. This structure combines a semi-rigid heterocyclic scaffold with aromatic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or epigenetic regulators like bromodomains .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-13-14-21-18(16-19)10-7-15-26(21)24(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYRSYIRLSRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Methoxybenzamide Formation: Finally, the benzoylated tetrahydroquinoline is reacted with 2-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. This reaction typically employs strong oxidizing agents under controlled conditions.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C | Quinoline derivative with ketone | ~60% | |
| CrO₃ | Acetic acid, reflux | Partially oxidized tetrahydroquinoline | ~45% |
Mechanistic Insight : Oxidation occurs via radical intermediates, with the benzylic C–H bonds of the tetrahydroquinoline ring being primary targets . The methoxy group remains stable under these conditions.
Reduction Reactions
The amide bond and aromatic systems can be reduced under specific conditions.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Secondary amine derivative | ~75% | |
| H₂/Pd-C | Ethanol, 50 psi | Saturated cyclohexane analog | ~30% |
Key Observation : LiAlH₄ selectively reduces the amide bond to an amine while preserving the methoxy group. Catalytic hydrogenation primarily affects the tetrahydroquinoline ring.
Nucleophilic Substitution
The methoxy group undergoes substitution with strong nucleophiles.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%) | Acetic acid, 120°C | 2-Hydroxybenzamide derivative | ~85% | |
| NaSPh | DMF, 100°C | 2-(Phenylthio)benzamide | ~65% |
Side Reaction : Competing hydrolysis of the amide bond occurs in aqueous acidic media.
Amide Bond Cleavage
Hydrolysis of the central amide bond produces fragments for further derivatization.
| Reagent(s) | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 12 hrs | 2-Methoxybenzoic acid + Tetrahydroquinoline amine | ~90% | |
| NaOH (10%) | Ethanol/H₂O, 80°C | Sodium salt of 2-methoxybenzoic acid | ~95% |
Stability Note : The benzamide group resists enzymatic hydrolysis in biological systems, contributing to metabolic stability .
Electrophilic Aromatic Substitution
The electron-rich methoxybenzamide moiety undergoes regioselective electrophilic attacks.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted at C₅ of benzamide | ~55% | |
| ClSO₃H | CH₂Cl₂, rt | Sulfonated derivative | ~40% |
Regiochemistry : Nitration occurs para to the methoxy group due to its strong electron-donating effect.
Cross-Coupling Reactions
The aryl halide moiety (if present) participates in palladium-catalyzed couplings.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Boronic acid | DME, 80°C | Biaryl derivative | ~70% |
Limitation : Requires synthetic introduction of halide groups via prior functionalization .
Photochemical Reactivity
The tetrahydroquinoline component exhibits unique behavior under UV light.
| Conditions | Observation | Proposed Mechanism | Source |
|---|---|---|---|
| UV (365 nm), O₂ | Singlet oxygen generation | Energy transfer from excited state |
Application : This property enables potential use in photodynamic therapy .
Critical Analysis of Reaction Pathways
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
-
Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to prevent over-reaction.
-
Byproduct Formation : Competing hydrolysis during substitution reactions necessitates anhydrous conditions.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of tetrahydroquinoline derivatives are also notable:
- Cell Line Studies : Compounds within this class have been tested against human colorectal carcinoma cell lines (HCT116). Results indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound:
Study 1: Antimicrobial Evaluation
A study evaluated various synthesized derivatives for their antimicrobial properties using standard methods. The results indicated that certain compounds exhibited MIC values comparable to or better than existing antibiotics .
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Effective against Bacillus subtilis |
| N8 | 1.43 | Effective against E. coli |
| N18 | 4.53 | Potent anticancer activity |
Study 2: Anticancer Screening
Another study focused on the anticancer potential of these compounds against HCT116 cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than that of 5-FU, indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Standard drug |
Conclusion and Future Directions
This compound demonstrates promising applications in antimicrobial and anticancer therapies. Ongoing research is essential to further explore its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential in live models.
- Mechanistic Studies : To understand the pathways involved in its biological activities.
- Formulation Development : To enhance bioavailability and targeting capabilities.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated molecular weights based on formulas. †Estimated logP values based on structural analogs.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1040659-14-0 |
Synthesis
The synthesis of this compound typically involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-methoxybenzoyl chloride under basic conditions. This method has been optimized for yield and purity to facilitate biological evaluations.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specific studies have shown that it can inhibit the proliferation of various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
- IC Values : In vitro assays have reported IC values ranging from 10 to 30 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- Spectrum of Activity : The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is attributed to disruption of bacterial cell membranes and inhibition of protein synthesis .
Study 1: Anticancer Evaluation
A study published in the International Journal of Cancer evaluated the efficacy of several tetrahydroquinoline derivatives including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines with a notable selectivity towards malignant cells over normal cells .
Study 2: Antimicrobial Efficacy
Research conducted by the CSIR-IICT highlighted the compound's effectiveness against resistant bacterial strains. The study utilized disk diffusion methods to assess antimicrobial activity and confirmed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Core Scaffold Formation : Synthesize the 1,2,3,4-tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
- Benzoylation : React the tetrahydroquinoline intermediate with benzoyl chloride in the presence of a base (e.g., NaHCO₃) to introduce the 1-benzoyl group .
- Amide Coupling : Attach 2-methoxybenzamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activated acid chlorides .
- Purification : Use preparative HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity. Monitor by LC-MS and confirm via H NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) .
Basic: Which analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can enantiomeric resolution be achieved for chiral analogs of this compound?
Methodological Answer:
- Chiral Separation :
- Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column (3 cm × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar, flow rate 50 mL/min. Inject samples dissolved in ethanol/diethylamine (5.75 g/L, 3 mL injection) .
- Parameters : Monitor retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and confirm enantiomeric excess (ee >99%) via polarimetry ([α] values) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Tools :
- SHELX : Refine single-crystal X-ray data using SHELXL for bond lengths/angles and hydrogen bonding networks. Validate with R-factor (<0.05) and residual density maps .
- Mercury CSD : Visualize packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Compare with Cambridge Structural Database (CSD) entries for similar benzamide derivatives .
- Challenges : Address twinning or disorder using SHELXE’s dual-space algorithms .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Design :
- Data Analysis :
Advanced: How should researchers address contradictory biological activity data across assays?
Methodological Answer:
- Troubleshooting Steps :
- Compound Integrity : Verify stability via NMR and LC-MS after storage (e.g., check for hydrolysis of the amide bond) .
- Assay Conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and incubation times. Test solubility using DLS or nephelometry .
- Target Selectivity : Profile against related off-targets (e.g., kinase panels) to rule out promiscuity .
Advanced: What strategies are effective for pharmacokinetic profiling of this compound?
Methodological Answer:
- In Vivo/In Vitro Studies :
- Radiolabeling : Synthesize C or F analogs (e.g., similar to [18F]fallypride) for biodistribution studies .
Advanced: How can crystallographic data discrepancies between software tools be resolved?
Methodological Answer:
- Validation Protocol :
- Cross-Software Refinement : Compare SHELXL (R1 = 0.032) with Olex2 or Phenix outputs to identify outliers .
- Twinned Data : Use Mercury’s "Packing Similarity" to detect twinning and reprocess with HKL-3000 .
- Database Cross-Check : Match hydrogen-bonding motifs with CSD entries (e.g., refcode BAPLOT01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
